1-Amino-3-(2-fluorophenyl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

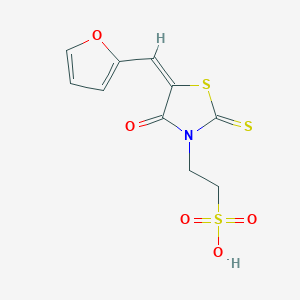

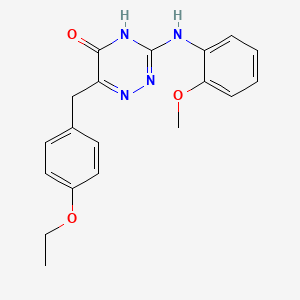

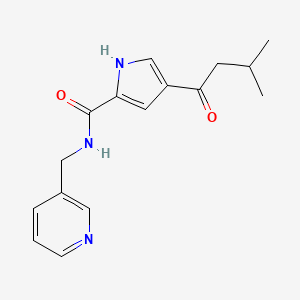

“1-Amino-3-(2-fluorophenyl)propan-2-ol” is a chemical compound with a molecular weight of 169.2 . It is a powder in physical form . .

Molecular Structure Analysis

The InChI code for a similar compound, “(2S)-2-amino-3-(2-fluorophenyl)-1-propanol”, is1S/C9H12FNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m0/s1 . This provides a representation of the molecular structure of the compound. Physical And Chemical Properties Analysis

“1-Amino-3-(2-fluorophenyl)propan-2-ol” is a powder in physical form . It has a molecular weight of 169.2 . The compound is typically stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Pharmaceutical Applications and Drug Metabolism

- The compound 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine, initially intended for medical use, has been studied for its pharmacokinetics, revealing that it is mainly excreted unchanged, with main metabolic reactions being aryl-hydroxylation and N-hydroxylation. Notably, a related compound, 2-amino-1-(3-fluorophenyl)propan-1-ol, was identified as a significant metabolic product in these studies (Grumann et al., 2019).

Corrosion Inhibition

- Tertiary amines, including compounds related to 1,3-di-amino-propan-2-ol, have been synthesized and tested as corrosion inhibitors for carbon steel. These inhibitors, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), form protective layers on the metal surface, significantly retarding anodic dissolution (Gao, Liang, & Wang, 2007).

Biochemical Applications and Dendrimer Synthesis

- A polyamine was synthesized from 3-amino-propan-1-ol, demonstrating a broad range of potential polyamine products. This highlights the versatility of amino alcohols like 1-Amino-3-(2-fluorophenyl)propan-2-ol in forming multifunctional polycationic polyamines, which are crucial in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

Fluorescent Biomarker Development

- Compounds synthesized from cardanol and glycerol, including derivatives of propan-2-ol, have been developed as fluorescent biomarkers. These biomarkers, due to their low toxicity and photophysical properties, are suitable for biodiesel quality control and demonstrate the potential of such compounds in environmental monitoring and green chemistry applications (Pelizaro et al., 2019).

Antimicrobial Applications

- Novel propan-1-one derivatives, synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, exhibited significant antimicrobial activity. These findings underscore the potential therapeutic applications of 1-Amino-3-(2-fluorophenyl)propan-2-ol and its derivatives in combating microbial infections (Nagamani et al., 2018).

Catalytic and Synthetic Chemistry

- The transformation of 1-(2-aminophenyl)propan-2-ol under certain conditions led to the formation of 2-methylindoline, demonstrating the compound's potential in catalytic processes and synthetic chemistry. This indicates the utility of 1-Amino-3-(2-fluorophenyl)propan-2-ol and related compounds in diverse chemical synthesis and transformation processes (Bernas et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

1-amino-3-(2-fluorophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8,12H,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSSHGPROUAGSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CN)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(2-fluorophenyl)propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2606166.png)

![7-(4-Chlorophenoxy)-2-[(dimethylamino)methylene]-3-phenyl-1-indanone](/img/structure/B2606171.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2606173.png)

![1-(6-Methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)prop-2-en-1-one](/img/structure/B2606175.png)

![methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B2606181.png)

![N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2606183.png)